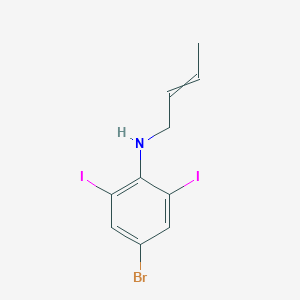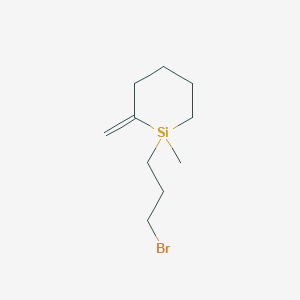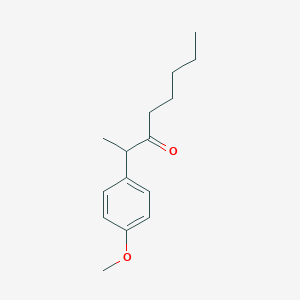
2-(4-Methoxyphenyl)octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)octan-3-one is an organic compound with the molecular formula C15H22O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)octan-3-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkylating agent under controlled conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with octanal in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 2-(4-methoxyphenyl)octanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)octan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzylidene)quinuclidin-3-one: Shares a similar methoxyphenyl structure but differs in the presence of a quinuclidine ring.
4-Methoxyacetophenone: Contains a methoxy group attached to a phenyl ring with an acetophenone moiety.
4-Methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.
Uniqueness
2-(4-Methoxyphenyl)octan-3-one is unique due to its specific combination of a methoxyphenyl group and an octanone chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
918540-62-2 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O2/c1-4-5-6-7-15(16)12(2)13-8-10-14(17-3)11-9-13/h8-12H,4-7H2,1-3H3 |
InChI Key |
WYTBQXWHUCCAOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)

![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
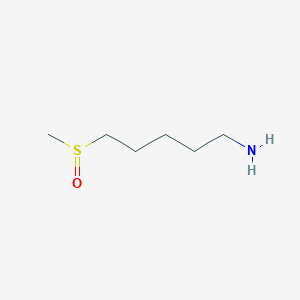
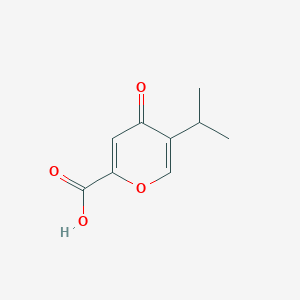
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)


![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
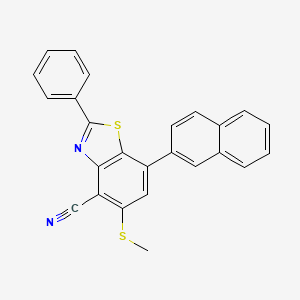
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
